Cas no 1017486-42-8 (1-Piperazineacetonitrile, α-[4-(1-methylethyl)phenyl]-)
![1-Piperazineacetonitrile, α-[4-(1-methylethyl)phenyl]- structure](https://ja.kuujia.com/scimg/cas/1017486-42-8x500.png)
1-Piperazineacetonitrile, α-[4-(1-methylethyl)phenyl]- 化学的及び物理的性質
名前と識別子
-
- 1-Piperazineacetonitrile, α-[4-(1-methylethyl)phenyl]-
- AKOS000162212
- 1017486-42-8
- 2-(4-ISOPROPYLPHENYL)-2-(PIPERAZIN-1-YL)ACETONITRILE
-
- インチ: 1S/C15H21N3/c1-12(2)13-3-5-14(6-4-13)15(11-16)18-9-7-17-8-10-18/h3-6,12,15,17H,7-10H2,1-2H3
- InChIKey: LSPPCBOURUQHTG-UHFFFAOYSA-N
- ほほえんだ: C(N1CCNCC1)(C1C=CC(C(C)C)=CC=1)C#N
計算された属性
- せいみつぶんしりょう: 243.173547683g/mol
- どういたいしつりょう: 243.173547683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 39.1Ų
じっけんとくせい
- 密度みつど: 1.046±0.06 g/cm3(Predicted)
- ふってん: 359.8±42.0 °C(Predicted)
- 酸性度係数(pKa): 8.70±0.10(Predicted)
1-Piperazineacetonitrile, α-[4-(1-methylethyl)phenyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P02936V-250mg |
2-(piperazin-1-yl)-2-[4-(propan-2-yl)phenyl]acetonitrile |
1017486-42-8 | 95% | 250mg |
$491.00 | 2023-12-27 | |
1PlusChem | 1P02936V-10g |
2-(piperazin-1-yl)-2-[4-(propan-2-yl)phenyl]acetonitrile |
1017486-42-8 | 95% | 10g |
$3779.00 | 2023-12-27 | |
Aaron | AR0293F7-50mg |
2-(piperazin-1-yl)-2-[4-(propan-2-yl)phenyl]acetonitrile |
1017486-42-8 | 95% | 50mg |
$248.00 | 2025-02-17 | |
Aaron | AR0293F7-100mg |
2-(piperazin-1-yl)-2-[4-(propan-2-yl)phenyl]acetonitrile |
1017486-42-8 | 95% | 100mg |
$357.00 | 2025-02-17 | |
1PlusChem | 1P02936V-100mg |
2-(piperazin-1-yl)-2-[4-(propan-2-yl)phenyl]acetonitrile |
1017486-42-8 | 95% | 100mg |
$350.00 | 2023-12-27 | |
1PlusChem | 1P02936V-2.5g |
2-(piperazin-1-yl)-2-[4-(propan-2-yl)phenyl]acetonitrile |
1017486-42-8 | 95% | 2.5g |
$1756.00 | 2023-12-27 | |
Aaron | AR0293F7-250mg |
2-(piperazin-1-yl)-2-[4-(propan-2-yl)phenyl]acetonitrile |
1017486-42-8 | 95% | 250mg |
$503.00 | 2025-02-17 | |
1PlusChem | 1P02936V-5g |
2-(piperazin-1-yl)-2-[4-(propan-2-yl)phenyl]acetonitrile |
1017486-42-8 | 95% | 5g |
$2569.00 | 2023-12-27 | |
1PlusChem | 1P02936V-50mg |
2-(piperazin-1-yl)-2-[4-(propan-2-yl)phenyl]acetonitrile |
1017486-42-8 | 95% | 50mg |
$255.00 | 2023-12-27 | |
1PlusChem | 1P02936V-1g |
2-(piperazin-1-yl)-2-[4-(propan-2-yl)phenyl]acetonitrile |
1017486-42-8 | 95% | 1g |
$926.00 | 2023-12-27 |
1-Piperazineacetonitrile, α-[4-(1-methylethyl)phenyl]- 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Qi Shao,Jun Chen,Weiya Zhou,Xiaodong Chen,Sishen Xie Energy Environ. Sci., 2012,5, 8726-8733
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
1-Piperazineacetonitrile, α-[4-(1-methylethyl)phenyl]-に関する追加情報
Compound CAS No. 1017486-42-8: 1-Piperazineacetonitrile, α-[4-(1-methylethyl)phenyl]-
The compound with CAS No. 1017486-42-8, commonly referred to as 1-Piperazineacetonitrile, α-[4-(1-methylethyl)phenyl]-, is a highly specialized organic compound with significant applications in the field of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring attached to an acetonitrile group and a substituted phenyl moiety. The presence of the α-[4-(1-methylethyl)phenyl] group introduces interesting electronic and steric properties, making this compound a valuable building block in synthetic chemistry.
Recent studies have highlighted the potential of 1-Piperazineacetonitrile, α-[4-(1-methylethyl)phenyl]- in drug discovery and development. Its ability to act as a versatile intermediate has been explored in the synthesis of various bioactive molecules. For instance, researchers have utilized this compound as a key precursor in the development of novel antidepressant agents and neuroprotective drugs. The piperazine ring, known for its ability to form hydrogen bonds, plays a crucial role in enhancing the bioavailability and pharmacokinetic properties of the resulting compounds.
One of the most notable advancements involving this compound is its application in the creation of selective serotonin reuptake inhibitors (SSRIs). By modifying the substituents on the phenyl ring, scientists have been able to fine-tune the compound's affinity for serotonin transporters, leading to more effective and less side-effect-prone antidepressant medications. This has been corroborated by recent clinical trials that demonstrate improved efficacy and reduced adverse effects compared to traditional SSRIs.
In addition to its pharmacological applications, 1-Piperazineacetonitrile, α-[4-(1-methylethyl)phenyl]- has also found utility in materials science. Its ability to form stable coordination complexes with metal ions has made it a promising candidate for use in catalysis and sensor technologies. For example, researchers have reported the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions, which are pivotal in organic synthesis.
The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions. A common approach involves the nucleophilic substitution of an appropriate bromide or chloride precursor with piperazine under alkaline conditions. Subsequent functionalization of the phenyl ring through Friedel-Crafts alkylation or other methods allows for the introduction of the desired substituents.
From an environmental standpoint, studies have been conducted to assess the biodegradability and ecotoxicity of 1-Piperazineacetonitrile, α-[4-(1-methylethyl)phenyl]-. These studies indicate that under aerobic conditions, the compound undergoes moderate biodegradation, though further research is needed to fully understand its environmental impact.
In conclusion, CAS No. 1017486-42-8 represents a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its unique structure and reactivity make it an essential tool in modern chemical research and development.
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